N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide
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Overview
Description
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide, also known as FM-DABO, is a novel antiretroviral compound that has shown promising results in inhibiting the replication of HIV-1 virus.
Scientific Research Applications
Antibacterial Activity
Compounds bearing a similar structure to (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
have shown strong antibacterial activities against different bacteria strains including MRSA, VRE and NDM-1 Escherichia coli . A compound bearing a 4-fluorophenyl group exhibited superior antibacterial activity, with its MICs to the drug-resistant strains found lower than those of methicillin and vancomycin .
Disruption of FtsZ Activity
These compounds can disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division . By disturbing FtsZ activity, these compounds inhibit bacterial cell division and cause bacterial cell death .
Fluorescent Sensors
Compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, which is present in (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
, have been used as fluorescent sensors . They have been used for bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Photovoltaics
The BTZ motif has been extensively researched for use in photovoltaics . The electron donor–acceptor (D–A) systems based on the BTZ motif have been a powerful design for applications such as organic photovoltaics .
Photocatalysts
The BTZ motif has also been researched for photocatalytic applications . These compounds have been validated using a Minisci-type decarboxylative alkylation of electron deficient heteroarenes as a test reaction under both batch and continuous flow conditions .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antibacterial activities against different bacteria strains . They disrupt the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division .
Mode of Action
The compound interacts with its targets, possibly the FtsZ protein, disrupting its GTPase activity and dynamic assembly . This disruption inhibits bacterial cell division, leading to bacterial cell death
Biochemical Pathways
The compound likely affects the bacterial cell division pathway by targeting the FtsZ protein . FtsZ is a tubulin-like protein that plays a central role in cell division in most bacteria. Disruption of FtsZ activity leads to inhibition of cell division and eventually bacterial cell death .
Result of Action
The compound’s action results in the disruption of bacterial cell division, leading to bacterial cell death . This is achieved through the inhibition of the GTPase activity and dynamic assembly of the FtsZ protein .
properties
IUPAC Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-20-15-12(18)5-4-6-14(15)24-17(20)19-16(21)11-8-7-10(22-2)9-13(11)23-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPVYOLIEMQJNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide |
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